molecular formula C20H18ClN3OS B2662699 N-(3-chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide CAS No. 896045-54-8

N-(3-chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2662699
CAS No.: 896045-54-8
M. Wt: 383.89
InChI Key: DKZUMCBHLHFVRO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Characterization

Research has characterized antiviral active molecules similar to N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide using vibrational spectroscopy techniques such as Raman and Fourier transform infrared spectroscopy. The studies utilized density functional theory to explore geometric equilibrium, inter and intra-molecular hydrogen bond interactions, and harmonic vibrational wavenumbers. These methods provide deep insights into the stereo-electronic interactions leading to molecular stability and can be crucial for understanding the physicochemical properties of compounds like N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide (S. J. Jenepha Mary et al., 2022).

Pharmacological Evaluation and Molecular Docking

The development of inhibitors for various enzymes and the evaluation of antimicrobial and antiviral activities are key areas of application. Compounds with structural similarities have been synthesized and evaluated for their ability to inhibit specific enzymes or pathogens, demonstrating potential therapeutic applications. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been investigated as glutaminase inhibitors, showcasing their potential in attenuating the growth of cancer cells (K. Shukla et al., 2012).

Antibacterial and Antifungal Activities

The synthesis and pharmacological evaluation of compounds containing the sulfanylacetamide moiety have been extensively researched for their antibacterial and antifungal potentials. These compounds are shown to be effective against both gram-negative and gram-positive bacteria, suggesting that N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide could also possess similar antimicrobial properties (S. Z. Siddiqui et al., 2014).

Material Science Applications

In material science, similar molecular frameworks have been utilized in the synthesis of polyimides with high refractive indices and small birefringences. These materials are characterized by good thermomechanical stabilities and could be relevant for optical applications, suggesting potential material science applications for N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide in developing new polymers or coatings with specific optical properties (P. Tapaswi et al., 2015).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-2-14-6-8-15(9-7-14)18-10-11-20(24-23-18)26-13-19(25)22-17-5-3-4-16(21)12-17/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZUMCBHLHFVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.